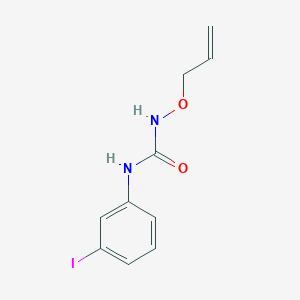
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly referred to as DMTA and has been studied for its ability to interact with various biological systems, including the endocannabinoid system and the opioid system.
作用機序
DMTA's mechanism of action involves its interaction with various biological systems, including the endocannabinoid and opioid systems. As a partial agonist of the CB1 receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain, mood, and appetite. As a partial agonist of the mu-opioid receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain and reward.
Biochemical and Physiological Effects:
DMTA has been shown to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory properties. In animal studies, DMTA has been shown to reduce pain and inflammation in models of acute and chronic pain. DMTA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One advantage of using DMTA in lab experiments is its ability to interact with multiple biological systems, including the endocannabinoid and opioid systems. This allows researchers to study the effects of DMTA on a variety of physiological processes, including pain, mood, and appetite. One limitation of using DMTA in lab experiments is its potential for off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on DMTA. One area of research could focus on the development of DMTA-based therapeutics for the treatment of pain and inflammation. Another area of research could focus on the development of DMTA-based therapeutics for the treatment of mood disorders, such as anxiety and depression. Additionally, further research could be conducted to better understand the mechanism of action of DMTA and its potential for off-target effects.
合成法
The synthesis of DMTA can be achieved through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with 3,4,5-trimethoxyphenylacetic acid to form the intermediate 2,6-dimethyl-3-(3,4,5-trimethoxyphenyl)acrylaldehyde. This intermediate is then reacted with an amine, such as methylamine, to form the final product, N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
科学的研究の応用
DMTA has been studied for its potential therapeutic properties in a variety of biological systems. One area of research has focused on its ability to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. DMTA has been shown to act as a partial agonist of the CB1 receptor, which is a key component of the endocannabinoid system.
Another area of research has focused on DMTA's ability to interact with the opioid system, which is involved in regulating pain and reward. DMTA has been shown to act as a partial agonist of the mu-opioid receptor, which is a key component of the opioid system.
特性
製品名 |
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
(E)-N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO4/c1-13-7-6-8-14(2)19(13)21-18(22)10-9-15-11-16(23-3)20(25-5)17(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b10-9+ |
InChIキー |
BPZFKVUFOSRBPM-MDZDMXLPSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)

![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)